molecular formula C22H43NO2 B3053316 Morpholine, 4-(1-oxooctadecyl)- CAS No. 5299-54-7

Morpholine, 4-(1-oxooctadecyl)-

Cat. No.: B3053316
CAS No.: 5299-54-7
M. Wt: 353.6 g/mol
InChI Key: FNRZFGPYQDAGEX-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-oxooctadecyl)- is a chemical compound that belongs to the morpholine family. It is commonly used in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a morpholine ring substituted with an oxooctadecyl group, making it a versatile molecule in various applications.

Scientific Research Applications

Morpholine, 4-(1-oxooctadecyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme mechanisms and as a reagent in biochemical assays. In medicine, it is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals . Industrially, it is used in the production of surfactants, emulsifiers, and corrosion inhibitors .

Safety and Hazards

“Morpholine, 4-(1-oxooctadecyl)-” is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child .

Future Directions

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives, including Morpholine, 4-(1-oxooctadecyl)-, typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of transition metal catalysis and can be performed in a stereoselective manner .

Industrial Production Methods: Industrial production of morpholine derivatives generally involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and widely used in the large-scale production of morpholine compounds.

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-(1-oxooctadecyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both amine and ether functional groups in the morpholine ring .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Morpholine, 4-(1-oxooctadecyl)- include other morpholine derivatives such as Morpholine, 4-(1-oxooctyl)- and Morpholine, 4-(1-oxododecyl)- . These compounds share the morpholine ring structure but differ in the length and nature of the alkyl substituent.

Uniqueness: Morpholine, 4-(1-oxooctadecyl)- is unique due to its specific oxooctadecyl substituent, which imparts distinct physical and chemical properties. This uniqueness makes it particularly useful in applications requiring specific hydrophobic or amphiphilic characteristics .

Properties

IUPAC Name

1-morpholin-4-yloctadecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h2-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRZFGPYQDAGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432918
Record name Morpholine, 4-(1-oxooctadecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5299-54-7
Record name Morpholine, 4-(1-oxooctadecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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